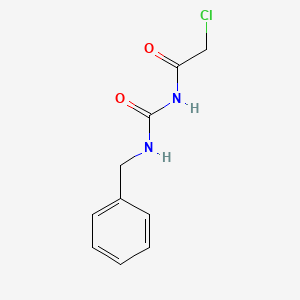

N-(benzylcarbamoyl)-2-chloroacetamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(benzylcarbamoyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRCKQAPGXXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358985 | |

| Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59272-24-1 | |

| Record name | N-(Benzylcarbamoyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of N Benzylcarbamoyl 2 Chloroacetamide

Synthetic Routes for N-(benzylcarbamoyl)-2-chloroacetamide

The synthesis of this compound is primarily achieved through the acylation of a suitable amine precursor with an activated chloroacetic acid derivative. This approach is a common and effective method for forming the amide bond central to the molecule's structure.

Analysis of Precursor Reactivity and Reaction Conditions

The principal synthetic route involves the reaction between benzylamine (B48309) and 2-chloroacetyl chloride. ontosight.ai In this reaction, benzylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the attack. 2-chloroacetyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom on the acyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane, to prevent unwanted side reactions like the hydrolysis of the acyl chloride. researchgate.netresearchgate.net A non-nucleophilic base, commonly triethylamine, is added to the reaction mixture. The role of the base is crucial as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the benzylamine starting material and driving the reaction to completion. researchgate.netresearchgate.net

Table 1: Typical Reaction Conditions for the Synthesis of N-substituted Chloroacetamides

| Parameter | Condition | Purpose |

|---|---|---|

| Nucleophile | Benzylamine | Source of the benzylcarbamoyl nitrogen. |

| Electrophile | 2-Chloroacetyl chloride | Provides the 2-chloroacetamide (B119443) moiety. |

| Solvent | Dichloromethane (anhydrous) | Inert medium for the reaction; prevents hydrolysis. |

| Base | Triethylamine | Scavenges the HCl byproduct. researchgate.net |

| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side products. |

Discussion of Reaction Mechanisms in Synthetic Pathways

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

Nucleophilic Attack: The nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) present in the reaction mixture. This step neutralizes the product and generates the triethylammonium (B8662869) chloride salt, which often precipitates from the solution.

This mechanism is characteristic of acylation reactions involving amines and acyl chlorides and is a highly efficient method for creating amide bonds.

Optimization Strategies for Yield and Purity in this compound Synthesis

Maximizing the yield and purity of the final product requires careful control over the reaction conditions. Several strategies can be employed:

Stoichiometry: Using a slight excess of the amine or the acyl chloride can ensure the complete consumption of the limiting reagent. However, using an excess of the amine can also serve as the base, though it may complicate purification. researchgate.net

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) and allowed to warm to room temperature. This helps to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Purification: After the reaction is complete, the product is typically isolated through a workup procedure that may involve washing with dilute acid and base to remove unreacted starting materials and byproducts. The final purification is often achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes, to yield a pure crystalline solid. ontosight.ai

Chemical Reactivity Profile of the Chloroacetamide Moiety

The chloroacetamide moiety is the key functional group governing the chemical reactivity of this compound. This group is a potent electrophile and alkylating agent, a property conferred by the carbon-chlorine bond. nih.govresearchgate.net

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom attached to the carbon alpha to the carbonyl group is an effective leaving group. This makes the α-carbon highly susceptible to nucleophilic attack through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com

A wide range of nucleophiles can displace the chloride ion, including:

Sulfur Nucleophiles: Thiolates (RS⁻) are particularly reactive towards chloroacetamides. researchgate.netrsc.org

Nitrogen Nucleophiles: Amines and imidazole (B134444) groups (such as in histidine) can also act as nucleophiles. researchgate.netacs.org

Oxygen Nucleophiles: Alcohols and water can react, though typically under more forcing conditions or catalysis. researchgate.netacs.org

This reactivity makes this compound a useful intermediate for synthesizing a variety of other compounds by introducing different functional groups at the α-carbon position. cymitquimica.com The general reactivity of haloacetamides follows the trend I > Br > Cl, consistent with the leaving group ability of the halide. taylorandfrancis.com

Reactivity with Thiol-Containing Biomolecules: Mechanisms of Cysteine Alkylation

The high electrophilicity of the chloroacetamide moiety makes it particularly reactive towards soft nucleophiles like the thiol group of cysteine residues in peptides and proteins. nih.govacs.orgtaylorandfrancis.com This reaction is of significant interest in chemical biology and medicinal chemistry for the development of targeted covalent inhibitors. mdpi.com

The mechanism of cysteine alkylation is a classic SN2 reaction:

Thiolate Formation: Under physiological conditions (around pH 7.4), a fraction of cysteine's thiol side chain (-SH) is deprotonated to the more nucleophilic thiolate form (-S⁻).

Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the chloroacetamide moiety.

Chloride Displacement: This concerted attack leads to the formation of a new carbon-sulfur bond (a stable thioether linkage) and the displacement of the chloride ion. rsc.org

This alkylation is generally rapid and irreversible. acs.org The reaction rate is pH-dependent, increasing at a higher pH due to the greater concentration of the reactive thiolate species. rsc.orgnih.gov Chloroacetamides are considered "soft" electrophiles, which preferentially react with "soft" nucleophiles like thiols, explaining their high reactivity towards cysteine over other amino acid residues. researchgate.net While reactions with other nucleophilic residues like methionine, lysine (B10760008), and histidine are possible, they are typically much slower than the reaction with cysteine. acs.orgnih.govresearchgate.net

Table 2: Reactivity Profile of Chloroacetamide Moiety with Biological Nucleophiles

| Nucleophile (Amino Acid) | Reactive Group | Reaction Type | Relative Reactivity | Product |

|---|---|---|---|---|

| Cysteine | Thiolate (-S⁻) | SN2 Alkylation | Very High acs.orgtaylorandfrancis.com | Thioether |

| Histidine | Imidazole Ring | SN2 Alkylation | Low/Sluggish acs.org | N-alkylated Imidazole |

| Lysine | Amine (-NH₂) | SN2 Alkylation | Low nih.gov | Secondary Amine |

| Methionine | Thioether (-S-CH₃) | SN2 Alkylation | Low researchgate.netacs.org | Sulfonium (B1226848) Ion |

This specific and high reactivity with cysteine has made the chloroacetamide group a widely used "warhead" in the design of covalent probes and inhibitors that target specific cysteine residues in proteins. mdpi.com

Potential for Alkylation of Other Nucleophilic Amino Acid Residues (e.g., Lysine, Histidine, Methionine)

The chemical reactivity of this compound is largely defined by the electrophilic nature of the carbon atom bonded to the chlorine. This feature makes the compound a potential alkylating agent for various nucleophilic residues in proteins beyond cysteine. The side chains of amino acids such as lysine, histidine, and methionine possess nucleophilic centers that could theoretically react with this compound.

The reactivity of the chloroacetamide group is well-documented, with the chlorine atom being a good leaving group in nucleophilic substitution reactions. researchgate.netresearchgate.net This reactivity allows the acetamide (B32628) moiety to form a covalent bond with a suitable nucleophile. The general mechanism involves the attack of the nucleophilic group from the amino acid side chain on the α-carbon of the chloroacetamide, leading to the displacement of the chloride ion and the formation of a stable thioether, amino, or other covalent linkage.

Lysine: The side chain of lysine contains a primary amine (ε-amino group) which is a potent nucleophile, particularly in its unprotonated state. This amino group can engage in nucleophilic attack on the electrophilic carbon of the chloroacetamide moiety, leading to N-alkylation. nih.gov The reaction rate is highly dependent on the pH of the environment, as a higher pH increases the concentration of the deprotonated, more nucleophilic form of the lysine side chain. rsc.org

Histidine: The imidazole ring in the side chain of histidine contains two nitrogen atoms, both of which can act as nucleophiles. The reactivity of these nitrogens is influenced by their protonation state, which is governed by the pKa of the imidazole ring. Depending on the local microenvironment, either nitrogen atom could potentially attack the chloroacetamide, leading to a covalent adduct. The targeting of histidine residues by electrophiles has been recognized as a viable strategy in covalent drug design. nih.gov

Methionine: The side chain of methionine contains a thioether group. The sulfur atom in this group is nucleophilic and can react with electrophiles like chloroacetamides. This reaction would result in the formation of a sulfonium ion.

The table below summarizes the key nucleophilic sites of these amino acid residues.

| Amino Acid | Side Chain | Nucleophilic Atom(s) | Potential Reaction Product |

|---|---|---|---|

| Lysine | -(CH₂)₄-NH₂ | ε-Nitrogen | Secondary Amine |

| Histidine | -CH₂-(C₃H₃N₂) | Imidazole Ring Nitrogens | Quaternary Imidazolium |

| Methionine | -(CH₂)₂-S-CH₃ | Sulfur | Sulfonium Ion |

Influence of the Benzylcarbamoyl Group on Molecular Reactivity and Stability

From an electronic standpoint, the amide bond within the benzylcarbamoyl group can participate in resonance, which can affect the electron density across the molecule. However, the primary influence on the reactivity of the chloroacetamide moiety is the inductive effect of the entire substituent. The electron-withdrawing nature of the carbonyl group in the carbamoyl (B1232498) linker can slightly increase the electrophilicity of the α-carbon attached to the chlorine, potentially making it more susceptible to nucleophilic attack compared to unsubstituted chloroacetamide.

Steric hindrance is another critical factor. The bulky benzyl (B1604629) group can sterically shield the reactive chloroacetamide center, potentially slowing down the rate of reaction with nucleophiles. The degree of this hindrance would depend on the conformation of the molecule and the size and accessibility of the attacking nucleophile.

The benzylcarbamoyl group also significantly impacts the physicochemical properties of the molecule, such as its solubility and lipophilicity. nih.gov The presence of the aromatic benzyl ring increases the hydrophobicity of the compound compared to simple chloroacetamide. cymitquimica.com This can influence its ability to partition into different solvent environments and may affect its interaction with biological macromolecules by promoting non-covalent interactions, such as pi-stacking, with aromatic amino acid residues.

The following table provides a conceptual comparison of properties influenced by the substituent group.

| Property | Chloroacetamide | This compound | Rationale for Difference |

|---|---|---|---|

| Molecular Weight | 93.51 g/mol | 212.66 g/mol | Addition of the benzylcarbamoyl group |

| Lipophilicity (LogP) | -0.63 | Higher (Predicted) | Presence of the hydrophobic benzyl ring |

| Steric Hindrance at Reactive Site | Low | Moderate | Bulky benzyl group can shield the electrophilic center |

| Reactivity towards Nucleophiles | High | Modulated | Influenced by competing electronic and steric effects of the substituent |

Molecular Interactions and Biological Mechanisms of N Benzylcarbamoyl 2 Chloroacetamide

Enzyme Inhibition Studies of N-(benzylcarbamoyl)-2-chloroacetamide

The chloroacetamide functional group is a key feature of this compound. This group is known to be reactive and can participate in covalent interactions with biological macromolecules, particularly enzymes.

Identification of Target Enzymes

While comprehensive research identifying the full spectrum of enzymes targeted by this compound is not extensively detailed in publicly available literature, preliminary studies and the known reactivity of the chloroacetamide moiety suggest potential interactions. The chloroacetamide group is a well-known electrophile that can react with nucleophilic residues on proteins, such as the thiol group of cysteine.

One area of investigation for compounds containing a chloroacetamide group has been their potential as inhibitors of various enzymes. For instance, some studies have suggested that this compound and its derivatives may act as inhibitors of carbonic anhydrases. However, definitive and detailed studies confirming carbonic anhydrases as the primary and specific targets for this compound are limited.

Mechanistic Characterization of Enzyme Inactivation (e.g., Covalent Adduction)

The primary mechanism by which chloroacetamide-containing compounds like this compound are proposed to inactivate enzymes is through covalent adduction. This process involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition.

The electrophilic carbon atom of the chloroacetamide group is susceptible to nucleophilic attack by amino acid residues at the active site of an enzyme. Cysteine, with its highly nucleophilic thiol group, is a common target for such covalent modification. The reaction results in the formation of a thioether linkage and the displacement of the chlorine atom. This covalent modification can alter the three-dimensional structure of the enzyme's active site, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity. While this is the generally accepted mechanism for chloroacetamides, specific studies detailing this process for this compound are not widely reported.

Quantitative Enzyme Kinetics and Inhibition Type Analysis

For covalent inhibitors, key kinetic parameters include the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the rate of inactivation (kinact). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki provides a measure of the inhibitor's binding affinity to the enzyme before the formation of the covalent bond. The kinact value quantifies the rate of the irreversible inactivation step.

At present, there is a lack of published studies providing specific IC50, Ki, or kinact values for the interaction of this compound with any specific enzyme target. The following table illustrates the type of data that would be generated in such studies.

| Kinetic Parameter | Description | Hypothetical Value for this compound |

| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. | Data not available |

| Ki | Inhibition constant, reflecting the binding affinity of the inhibitor. | Data not available |

| kinact | Rate constant for enzyme inactivation. | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not currently available in published research.

Selectivity Profiling against Enzyme Families

The selectivity of a compound for its target enzyme over other related enzymes is a critical factor in its potential as a therapeutic agent. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects. There is currently no publicly available data on the selectivity profile of this compound against various enzyme families. Such studies would involve screening the compound against a panel of different enzymes to determine its inhibitory activity and specificity.

Molecular Target Identification and Validation (Pre-clinical Paradigms)

The identification and validation of a specific molecular target are fundamental steps in the preclinical development of any potential therapeutic compound. This process involves a combination of computational, biochemical, and cell-based assays to confirm that the compound's biological effects are mediated through its interaction with a particular target.

For this compound, there is a notable absence of published preclinical studies that definitively identify and validate a specific molecular target. While its chemical structure suggests the potential for enzyme inhibition via covalent modification, further research is required to elucidate the precise molecular targets responsible for any observed biological activity.

Proteomic Approaches for Target Discovery (e.g., Activity-Based Protein Profiling, Click Chemistry)

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. For covalent inhibitors like this compound, which contains a reactive chloroacetamide moiety, chemoproteomic strategies are particularly powerful. nih.gov Two prominent approaches are Activity-Based Protein Profiling (ABPP) and Click Chemistry.

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govfrontiersin.org ABPP probes are small molecules that typically consist of two key elements: a reactive group (or "warhead") that covalently binds to the active site of a target protein, and a reporter tag (like biotin (B1667282) or a fluorophore) for visualization and enrichment. nih.gov In competitive ABPP, a compound of interest is competed against a broad-spectrum probe to profile its target engagement and selectivity across the proteome. researchgate.net Given the electrophilic nature of its chloroacetamide group, this compound could be studied using a competitive ABPP platform to identify its protein targets.

Click Chemistry has become a powerful tool in chemical biology for its high efficiency and biocompatibility. frontiersin.orgmdpi.com This approach can be integrated with ABPP (CC-ABPP) for target identification. frontiersin.org A common strategy involves synthesizing an analog of the parent compound, such as this compound, that incorporates a bio-orthogonal handle like an alkyne or azide (B81097) group. nih.govnih.gov This tagged probe is introduced to cells or cell lysates. After the probe covalently binds to its protein targets via the chloroacetamide warhead, a reporter tag containing the complementary handle is attached using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govescholarship.org This allows for the subsequent enrichment and identification of the target proteins by mass spectrometry. mdpi.com

| Feature | Activity-Based Protein Profiling (ABPP) | Click Chemistry-Based Approaches |

|---|---|---|

| Principle | Uses probes that react with the active sites of enzymes to profile their functional state. nih.gov | Uses bio-orthogonal reactions to attach reporter tags to probes already bound to their targets. mdpi.com |

| Probe Design | A single molecule containing both a reactive group and a reporter tag. | Probe contains a reactive group and a small bio-orthogonal handle (e.g., alkyne); reporter tag is added separately. nih.gov |

| Application | Ideal for profiling enzyme activity and for competitive profiling to determine inhibitor selectivity. researchgate.net | Highly versatile for in vitro and in vivo labeling; the small handle minimizes perturbation of the parent molecule. nih.gov |

| Workflow | Incubate proteome with probe, separate proteins, detect/enrich tagged proteins, identify by MS. | Incubate proteome with probe, perform click reaction with reporter tag, enrich tagged proteins, identify by MS. escholarship.org |

Validation of Molecular Targets via Gene Silencing or Overexpression

Following the identification of potential protein targets through proteomic approaches, it is essential to validate that these targets are responsible for the observed biological effects of the compound. Gene silencing and overexpression techniques are standard methods for this purpose.

Gene Silencing: Techniques such as RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be employed to specifically knock down the expression of a putative target protein. If the knockdown of the target protein mimics or blocks the cellular phenotype induced by this compound, it provides strong evidence that the compound's activity is mediated through this target.

Overexpression: Conversely, overexpressing the target protein, for example by transfecting cells with a plasmid containing the gene of interest, can also be used for validation. In some cases, overexpressing the target may lead to increased resistance to the compound if the compound acts as an inhibitor. This is because a higher concentration of the compound would be required to achieve the same level of target engagement.

These genetic validation methods are crucial for confirming that the proteins identified in initial discovery screens are not simply off-targets but are functionally relevant to the mechanism of action of this compound.

| Method | Principle | Expected Outcome for a Validated Target |

|---|---|---|

| Gene Silencing (e.g., siRNA) | Reduces the amount of target protein by degrading its corresponding mRNA. | Silencing the target protein phenocopies or abrogates the effect of this compound. |

| Gene Overexpression | Increases the amount of target protein by introducing its gene into cells. | Overexpression of the target protein confers resistance to this compound. |

| CRISPR-Cas9 Gene Editing | Permanently modifies the gene to knockout protein expression or introduce mutations. | Knocking out the target gene prevents the compound's effect; mutating the binding site confers resistance. |

Mechanisms of Cellular Response to this compound (In vitro)

Impact on Specific Intracellular Signaling Pathways

The covalent modification of proteins by electrophilic compounds can disrupt cellular homeostasis and trigger specific signaling cascades. Chloroacetamide-containing molecules are known to induce cellular stress responses. nih.gov For instance, related chloroacetamide herbicides have been shown to induce cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress can, in turn, activate stress-responsive signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38. nih.gov

It is plausible that this compound, through the alkylating action of its chloroacetamide group, could modify key signaling proteins or deplete cellular antioxidants like glutathione (B108866). nih.gov Such actions could lead to the activation of pathways involved in apoptosis, cell cycle arrest, or inflammation, depending on the cellular context and the specific proteins targeted.

Modulation of Protein Function through Post-Translational Modification (Alkylation)

The primary mechanism by which this compound is expected to exert its biological effects is through the alkylation of nucleophilic amino acid residues on proteins. creative-proteomics.com This covalent modification is a form of artificial post-translational modification (PTM) that can profoundly alter a protein's structure, activity, and interactions. nih.gov

The chloroacetamide group is a classic sulfhydryl-reactive alkylating agent. thermofisher.com Its principal target is the thiol group of cysteine residues, which is highly nucleophilic. creative-proteomics.com The reaction results in the formation of a stable thioether bond, adding a carbamidomethyl group to the cysteine. thermofisher.com This modification can have several consequences:

Inhibition of Enzyme Activity: If the modified cysteine is in the active site of an enzyme, alkylation can lead to irreversible inhibition.

Disruption of Protein Structure: Cysteines are often involved in forming disulfide bonds that are critical for protein folding and stability. Alkylating these residues prevents disulfide bond formation. creative-proteomics.com

Altered Protein-Protein Interactions: Modification of cysteines at interaction interfaces can disrupt the formation of protein complexes.

While cysteine is the primary target, chloroacetamide can also react with other nucleophilic residues, especially at higher concentrations or non-optimal pH. thermofisher.comnih.gov These off-target reactions can include the alkylation of methionine, histidine, lysine (B10760008), and the N-termini of proteins. nih.govthermofisher.com Such modifications, particularly the oxidation of methionine, have been noted as potential side effects when using chloroacetamide in proteomic sample preparation. nih.govresearchgate.net This broad reactivity underscores the potential for this compound to affect a wide range of cellular processes by covalently modifying a diverse set of proteins.

| Amino Acid Residue | Reactive Group | Reactivity | Potential Functional Consequence |

|---|---|---|---|

| Cysteine | Thiol (-SH) | High (Primary Target) thermofisher.com | Enzyme inhibition, disruption of disulfide bonds, altered protein conformation. creative-proteomics.com |

| Methionine | Thioether (-S-CH₃) | Moderate (Off-target) thermofisher.comnih.gov | Increased oxidation, potential loss of function. nih.gov |

| Lysine | Amine (-NH₂) | Low (Off-target) thermofisher.com | Disruption of protein-protein interactions, altered ubiquitination sites. |

| Histidine | Imidazole (B134444) | Low (Off-target) thermofisher.com | Alteration of catalytic sites in enzymes. |

| N-terminus | Alpha-amino group (-NH₂) | Low (Off-target) thermofisher.com | Altered protein stability and processing. |

Computational Approaches in the Study of N Benzylcarbamoyl 2 Chloroacetamide

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in understanding how structural modifications influence the efficacy of N-(benzylcarbamoyl)-2-chloroacetamide analogs.

The development of robust QSAR models is a multi-step process that begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it For analogs of this compound, such as N-(substituted phenyl)-2-chloroacetamides, QSAR models have been developed to predict their antimicrobial potential. nih.govnih.govresearchgate.net These models are often built using cheminformatics platforms like Molinspiration, SwissADME, PreADMET, and PkcSM, which calculate a wide range of molecular descriptors. nih.govnih.govresearchgate.net

A crucial step in model development is the division of the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. uniroma1.itresearchgate.net For instance, a three-dimensional (3D-QSAR) model was constructed to correlate the structural features of enzyme mutants with their ability to hydrolyze N-Benzyl-2-chloroacetamide. researchgate.net This involved generating a training set of 30 mutants, modeling their structures, and performing a GRID analysis to extract molecular descriptors. researchgate.net

Validation is essential to ensure the reliability and predictive accuracy of a QSAR model. researchgate.net A common validation method involves using the developed model to predict the activity of an external set of compounds (the test set) and comparing the predicted values with experimentally determined results. researchgate.net A reliable QSAR model should not only fit the training data well but also accurately predict the activity of compounds not used in its development. researchgate.net The predictive ability of a model is often assessed by statistical metrics such as the cross-validated correlation coefficient (q²) and the correlation coefficient (r²) for the test set. jbclinpharm.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. researchgate.net QSAR studies have successfully correlated specific descriptors of this compound analogs with their biological activities. nih.govnih.gov

In the context of antimicrobial activity, lipophilicity has been identified as a key descriptor. nih.govnih.gov Studies on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that analogs with halogenated substituents on the phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibited higher lipophilicity. nih.gov This increased lipophilicity was directly correlated with enhanced antimicrobial activity, particularly against Gram-positive bacteria, as it facilitates the passage of the compounds through the phospholipid bilayer of the cell membrane. nih.gov Other descriptors like the Topological Polar Surface Area (TPSA) have also been evaluated to predict cell permeability. nih.gov

In a 3D-QSAR study on the enzymatic hydrolysis of N-Benzyl-2-chloroacetamide, Molecular Interaction Fields (MIFs) were used as descriptors. researchgate.net Probes describing hydrophobic interactions (DRY probe) and hydrogen bonding characteristics (WATER, O::, and N1 probes) were used to map the enzyme's active site, and these descriptors were correlated with the catalytic activity of different enzyme mutants. researchgate.net

| Compound Class | Key Molecular Descriptor | Correlated Biological Activity | Finding |

|---|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Lipophilicity (logP) | Antimicrobial Activity | Higher lipophilicity, especially in halogenated derivatives, leads to increased activity against Gram-positive bacteria by enhancing cell membrane penetration. nih.govnih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Topological Polar Surface Area (TPSA) | Cell Permeability | Compounds with TPSA values in the optimal range (e.g., 46.17 to 52.89 Ų) are predicted to have higher permeability. nih.gov |

| N-Benzyl-2-chloroacetamide Substrate for CaLB Mutants | Molecular Interaction Fields (MIFs) | Enzymatic Hydrolysis Rate | Descriptors for hydrophobic and hydrogen-bonding interactions within the enzyme active site correlate with the amidase activity of the mutants. researchgate.net |

A primary application of validated QSAR models is the predictive modeling and in silico design of novel derivatives with potentially improved biological activity. researchgate.netnih.gov Once a statistically robust relationship between structure and activity is established, these models can be used to screen virtual libraries of compounds before undertaking their chemical synthesis, saving time and resources. uniroma1.it

For example, QSAR models that highlight the importance of lipophilicity for the antimicrobial effect of chloroacetamides can guide the design of new analogs. nih.govnih.gov A medicinal chemist could computationally design new derivatives with different substituents, use the QSAR model to predict their activity, and then prioritize the synthesis of the most promising candidates. nih.govresearchgate.net This approach has been applied to develop new N-(substituted phenyl)-2-chloroacetamide analogues with the goal of enhancing selectivity, lipophilicity, and antimicrobial efficacy. nih.gov Similarly, predictive models are used in the development of novel chloroacetamide derivatives as potential herbicidal agents. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for elucidating the potential mechanisms of action for compounds like this compound at the molecular level.

Molecular docking simulations have been employed to predict the binding modes of this compound analogs with various protein targets. These simulations help to visualize how the ligand fits into the active site of a protein and identify the key interactions that stabilize the complex. eurjchem.com

For instance, in the context of antibacterial research, chloroacetamide derivatives were docked into the active sites of bacterial DNA gyrase and Topoisomerase II. eurjchem.com These enzymes are critical for bacterial DNA replication and transcription, and the docking studies supported the hypothesis that the compounds' antibacterial activity stems from inhibiting these targets. eurjchem.com In another study focusing on herbicidal activity, novel chloroacetamide derivatives were docked to the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), a key enzyme in plant metabolism. ekb.eg The simulations provided a structural basis for the observed herbicidal effects of the compounds. ekb.eg Furthermore, derivatives have been docked against α-glucosidase and α-amylase to investigate their potential as antidiabetic agents. nih.gov

Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). ekb.eg A lower binding energy generally indicates a more stable ligand-protein complex. rasayanjournal.co.in Docking studies have shown that chloroacetamide derivatives can achieve minimal binding energy and acceptable affinity for the active sites of their target enzymes. ekb.eg

These simulations also provide detailed information about the non-covalent intermolecular interactions that anchor the ligand in the protein's binding pocket. nih.gov Key interactions identified for chloroacetamide derivatives include:

Hydrogen Bonding: Formation of hydrogen bonds with specific amino acid residues in the active site. nih.gov

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and hydrophobic residues of the protein. nih.gov

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein. nih.gov

For example, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed that the compounds' inhibitory potential was supported by a combination of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov The specific nature and geometry of these interactions are critical for the stability of the ligand-protein complex and, consequently, the biological activity of the compound.

| Compound Class | Protein Target | Predicted Binding Interactions | Associated Biological Activity |

|---|---|---|---|

| Chloroacetamide Derivatives | Bacterial DNA Gyrase, Topoisomerase II | Interactions within the enzyme active sites that disrupt function. eurjchem.com | Antibacterial eurjchem.com |

| Novel Chloroacetamide Derivatives | Very Long Chain Fatty Acid Synthase (VLCFAs) | Minimal binding energy and acceptable affinity for the active site. ekb.eg | Herbicidal ekb.eg |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase, α-Amylase | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov | Antidiabetic nih.gov |

Rational Design for Enhanced Binding Specificity

The rational design of inhibitors like this compound, which belongs to the broader class of 2-chloroacetamides, often focuses on optimizing the molecule's structure to achieve higher potency and specificity for its biological target. A key strategy in this process is the modification of different parts of the molecule, including the electrophilic "warhead," the linker, and the scaffold that recognizes the target protein.

One critical aspect of the rational design for covalent inhibitors is modulating the reactivity of the electrophilic warhead. While chloroacetamides are effective electrophiles, they are sometimes considered too reactive for in vivo applications, which can lead to off-target effects. nih.gov Computational studies aid in designing less reactive alternatives, such as α-substituted chloroacetamides or di- and tri-halo acetamides, which may offer improved selectivity at the cost of some potency. nih.gov The goal is to find an optimal balance between reactivity and selectivity.

Structure-guided optimization also involves modifying the linker region that connects the reactive chloroacetamide group to the main recognition scaffold. The length and composition of this linker can have a significant effect on binding and potency. For example, in one study on a series of chloroacetamide-containing compounds, analogues with longer linkers showed significantly improved potency compared to those with the shortest linker. tue.nl Computational modeling can explain these observations by revealing how linker length affects key interactions, such as hydrogen bonds with specific amino acid residues like Arg41 and Asn42 in the target protein. tue.nl By systematically altering the linker and using computational tools to predict the resulting changes in binding affinity and interaction geometry, researchers can rationally design compounds with enhanced specificity.

The design process often involves grafting the chloroacetamide warhead onto an existing, well-characterized protein ligand scaffold. nih.gov This strategy, known as targeted covalent inhibition (TCI), leverages the known binding mode of a non-covalent inhibitor to deliver the reactive group to a specific nucleophilic residue (like cysteine) in or near the binding site. nih.gov Computational analysis of the target protein's crystal structure is crucial for identifying suitable nucleophilic residues and for designing the appropriate linker to position the chloroacetamide for efficient covalent bond formation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movement of atoms and molecules over time. frontiersin.org In the context of this compound, MD simulations provide detailed, mechanistic insights into how the compound interacts with its biological targets, how it behaves in a physiological environment, and the dynamics that govern its binding process. frontiersin.orgmdpi.com These simulations can model systems at an all-atom level, offering a high-resolution view of complex biological processes that are often inaccessible to experimental methods alone. frontiersin.org

Both the ligand (this compound) and its protein target are dynamic entities that can adopt a range of different shapes or conformations. MD simulations are essential for exploring this conformational landscape. scielo.brnih.gov Ligand binding is not a simple lock-and-key process but rather a dynamic event that can reshape the protein's conformational ensemble by stabilizing certain states while destabilizing others. nih.gov

Furthermore, MD simulations allow for the detailed analysis of the non-covalent interactions that stabilize the complex before the covalent bond is formed. These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between the amide groups of the ligand and polar residues in the protein. researchgate.net

Hydrophobic Interactions: Occur between the benzyl (B1604629) group of the ligand and nonpolar residues in the binding site. researchgate.net

Electrostatic Interactions: Involve charge-charge and dipole-dipole interactions. researchgate.net

By calculating the interaction energies between the ligand and individual amino acid residues, researchers can identify "hotspots" that are critical for binding. This energetic information is invaluable for the rational design of new derivatives with improved affinity and specificity.

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov While the primary mechanism of this compound is likely covalent inhibition at a specific target site, computational methods like MD simulations can be employed to explore its potential for allosteric effects.

MD simulations can reveal long-range conformational changes that propagate from the binding site to distant functional sites on the protein. If the binding of the chloroacetamide derivative at one location consistently leads to structural and dynamic changes at an allosteric site, it may indicate a potential allosteric mechanism. nih.gov This complex series of interactions, which can be mediated by endogenous agents or other ligands, allows for fine control over protein function. nih.gov Computational exploration can help identify potential allosteric sites and provide hypotheses about how covalent modification by this compound might influence the protein's broader interaction network or functional state, which can then be tested experimentally. semanticscholar.orgresearchgate.net

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods are used to compute a variety of molecular properties, such as geometries, energies, and electronic properties, which are fundamental to understanding chemical reactivity. nih.govresearchgate.net For a reactive molecule like this compound, QC calculations are indispensable for characterizing the electrophilic nature of its chloroacetamide "warhead."

The reactivity of the chloroacetamide moiety is central to its function as a covalent inhibitor. The key reaction involves the nucleophilic substitution of the chlorine atom by a residue (typically cysteine) on the target protein. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the electronic factors that govern this reaction.

Key parameters derived from QC calculations include:

Adduct Formation Energy: The energy change when the molecule reacts with a model nucleophile, like glutathione (B108866) (GSH). nih.gov

Transition State Energy: The energy barrier that must be overcome for the reaction to occur. A lower transition state energy implies higher reactivity. nih.gov

Electrophilicity Index: A measure of a molecule's ability to accept electrons, which correlates with its reactivity as an electrophile. nih.gov

Chemical Potential (μ) and Hardness (η): These concepts from conceptual DFT help quantify a molecule's reactivity. A higher chemical potential and lower hardness (i.e., a "softer" molecule) generally indicate greater reactivity. semanticscholar.org

Studies on 2-chloroacetamides have shown that their reactivity does not always correlate well with simple descriptors like the electrophilicity index, highlighting the importance of calculating transition state and adduct formation energies for accurate predictions. nih.gov QC calculations can also model how different substituents on the benzyl ring or the amide nitrogen would affect the electronic properties and, consequently, the reactivity of the chloroacetamide warhead. For example, strong electron-withdrawing groups are generally expected to increase reactivity. nih.gov This detailed electronic-level understanding is crucial for the rational tuning of reactivity to achieve an optimal balance of potency and selectivity.

Prediction of Electrophilic and Nucleophilic Sites

The reactivity of this compound is fundamentally governed by the distribution of electron density across its structure. Computational methods such as Molecular Electrostatic Potential (MEP) analysis and Fukui functions are instrumental in identifying the electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) sites within the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, indicating electrophilic centers that are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show a significant region of positive electrostatic potential (blue) around the carbon atom of the chloromethyl group (-CH2Cl). This is due to the strong electron-withdrawing effect of the adjacent chlorine atom and the carbonyl group. This positive potential makes this carbon atom the primary electrophilic site, highly susceptible to attack by nucleophiles. Conversely, regions of negative electrostatic potential (red) would be anticipated around the oxygen atoms of the two carbonyl groups and the chlorine atom, making them potential nucleophilic sites.

Fukui Functions

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are derived from density functional theory (DFT) and describe the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function, fk, for an atom 'k' can be calculated to predict its susceptibility to nucleophilic or electrophilic attack.

The following table summarizes the predicted electrophilic and nucleophilic sites in this compound based on general principles of electronic effects and computational studies of related molecules.

| Site | Predicted Reactivity | Computational Justification |

| Carbonyl Oxygen Atoms | Nucleophilic | High electron density, predicted regions of negative electrostatic potential (red) on an MEP map, and expected high fk- values. |

| Chlorine Atom | Nucleophilic | High electron density and lone pairs, predicted region of negative electrostatic potential (red) on an MEP map. |

| α-Carbon (to Chlorine) | Electrophilic | Significant positive partial charge due to the inductive effect of the chlorine and carbonyl groups, predicted region of positive electrostatic potential (blue) on an MEP map, and expected high fk+ value. nih.govwuxibiology.com |

Transition State Analysis for Covalent Interaction Formation

The formation of a covalent bond between this compound and a nucleophile proceeds through a transition state, which represents the highest energy point along the reaction coordinate. Computational transition state analysis provides critical insights into the reaction mechanism, including the activation energy barrier and the geometry of the transition state complex.

The reaction of this compound with a nucleophile, such as the thiol group of a cysteine residue, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. acs.org In this mechanism, the nucleophile attacks the electrophilic carbon atom of the chloroacetamide moiety, and the chloride ion acts as the leaving group.

Computational studies, often employing Density Functional Theory (DFT), can model this process. researchgate.netmdpi.com For related chloroacetanilide herbicides, DFT calculations have shown that the SN2 mechanism is the most favorable pathway for nucleophilic substitution. mdpi.com These studies reveal that the activation free energies for such reactions are typically in the range of 18-26 kcal/mol. mdpi.com

A key finding from computational analyses of chloroacetamide reactions is the significant conformational change that occurs to reach the transition state. wuxibiology.com The carbon-chlorine bond, which may be nearly coplanar with the adjacent amide group in the ground state, rotates to become perpendicular to the amide plane in the transition state. wuxibiology.com This alignment facilitates the backside attack of the nucleophile.

The energy profile of the reaction can be calculated, showing the energy of the system as a function of the reaction coordinate (e.g., the distance between the nucleophile and the electrophilic carbon). The peak of this profile corresponds to the transition state energy. For the reaction of N-methyl chloroacetamide with a methyl thiolate, a single energy peak is observed, with a calculated activation energy barrier of approximately 10 kcal/mol. wuxibiology.com

The table below presents hypothetical, yet representative, data for a transition state analysis of the reaction between this compound and a generic nucleophile (Nu-), based on findings for similar systems.

| Parameter | Description | Exemplary Value |

| Reaction Type | The fundamental mechanism of the covalent interaction. | SN2 (Bimolecular Nucleophilic Substitution) |

| Computational Method | The theoretical approach used for the calculation. | DFT (e.g., B3LYP/6-31G*) |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | 15 - 25 kcal/mol |

| Transition State Geometry | The arrangement of atoms at the highest energy point of the reaction pathway. | Trigonal bipyramidal geometry around the α-carbon. |

| Key Bond Distances in TS | The lengths of the forming and breaking bonds in the transition state. | C-Nu bond: ~2.5 Å; C-Cl bond: ~2.8 Å |

It is important to note that factors such as the nature of the nucleophile and the solvent environment can significantly influence the activation energy and the precise geometry of the transition state. researchgate.netmdpi.com

Structure Activity Relationship Sar and Lead Optimization for N Benzylcarbamoyl 2 Chloroacetamide Derivatives

Systematic Structural Modifications of N-(benzylcarbamoyl)-2-chloroacetamide

Lead optimization of this compound class involves discrete alterations to each part of the molecule to probe their role in biological activity.

Research on closely related N-(substituted phenyl)-2-chloroacetamides provides significant insight into the impact of these modifications. A quantitative structure-activity relationship (QSAR) analysis of twelve derivatives revealed that the type and position of substituents on the phenyl ring directly correlate with antimicrobial activity. nih.gov Key findings from this research indicate:

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) at the para-position (4-position) of the phenyl ring generally enhances biological activity. Compounds such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide were among the most active derivatives tested. nih.gov This increased potency is attributed to higher lipophilicity, which facilitates the passage of the compounds across the phospholipid bilayer of microbial cell membranes. nih.govresearchgate.net

Electron-Withdrawing vs. Electron-Donating Groups: The presence of various functional groups can modulate the electronic environment of the ring and its interaction with target proteins. For instance, compounds with 4-acetyl (-COCH3) and 3- or 4-cyano (-CN) groups were also synthesized and evaluated, showing that both electron-donating and electron-withdrawing groups can be accommodated, though halogenated derivatives proved most effective in antimicrobial screens. nih.govresearchgate.net

Steric Factors: The position of the substituent is critical. In related urea (B33335) derivatives, 4-substituted (para) compounds were found to be more active than 2-substituted (ortho) derivatives, suggesting that steric hindrance near the linker can be detrimental to activity. itmedicalteam.pl

| Substituent on Phenyl Ring (Analogues) | Position | Observed Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| -Cl (Chloro) | 4 (para) | High activity, particularly against Gram-positive bacteria | nih.gov |

| -F (Fluoro) | 4 (para) | High activity, attributed to high lipophilicity | nih.gov |

| -Br (Bromo) | 4 (para) | High activity, attributed to high lipophilicity | nih.govresearchgate.net |

| -Br (Bromo) | 3 (meta) | Considered one of the most active derivatives | nih.gov |

| -CH3 (Methyl) | 4 (para) | Moderate activity | researchgate.net |

| -OH (Hydroxy) | 4 (para) | Lower lipophilicity compared to halogenated derivatives | nih.gov |

The carbamoyl (B1232498) (urea) linker is not merely a spacer; its structural rigidity and hydrogen-bonding capabilities are often essential for maintaining the correct orientation of the benzyl (B1604629) and chloroacetamide moieties within a target's binding site. Studies on related compounds where this linker is altered have provided valuable SAR data.

A key modification is the substitution of the oxygen atom of the urea group with sulfur to create a thiourea (B124793) linker. In a study of N-benzyl-N'-(substituted)-phenylureas and their thiourea analogues as potential enzyme inhibitors, the thiourea derivatives consistently demonstrated more potent inhibitory activity against EGFR and HER-2 kinases. nih.gov For example, the thiourea compound 7b (N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea) showed significantly greater inhibition of EGFR (IC50 = 0.08 µM) and HER-2 (IC50 = 0.35 µM) compared to its urea counterpart. nih.govresearchgate.net This suggests that the electronic properties and hydrogen bonding geometry of the thiourea group can lead to more favorable interactions with the target enzymes. nih.gov The open-chain urea/thiourea linkage is considered a critical feature for the observed biological activity in these classes of compounds. itmedicalteam.pl

The chloroacetamide group is the reactive component of the molecule, often functioning as an electrophilic "warhead". researchgate.net Its primary mechanism of action involves the irreversible covalent modification of nucleophilic amino acid residues, most commonly cysteine, within the active site of target enzymes. nih.govacs.org The reactivity of this scaffold is attributed to the presence of a good leaving group (the chlorine atom) on the carbon alpha to the carbonyl group, making it susceptible to nucleophilic attack. researchgate.net

Optimizing this reactivity is a delicate balance. The group must be reactive enough to bind to its intended target but not so reactive that it indiscriminately alkylates off-target biomolecules. Strategies to control this reactivity include:

Halogen Substitution: Replacing chlorine with other halogens can alter the electrophilicity and leaving group potential.

Steric Hindrance: Introducing bulky substituents near the reactive methylene (B1212753) group can sterically hinder its approach to off-target nucleophiles, thereby increasing selectivity. mdpi.com

Fluorination: The development of chlorofluoroacetamide (B1361830) (CFA) as a warhead for SARS-CoV-2 3CL protease inhibitors highlights a sophisticated approach to reactivity modulation. The addition of a fluorine atom alters the electronics of the scaffold. The resulting inhibitor formed a covalent bond with the catalytic cysteine Cys145 and showed potent antiviral activity, demonstrating that fine-tuning the acetamide (B32628) scaffold can lead to highly effective and specific inhibitors. nih.gov

The efficacy of chloroacetamide derivatives does not always correlate directly with their raw thiol reactivity, indicating that target-specific binding and proper orientation (governed by the rest of the molecule) are equally crucial for potent inhibition. researchgate.net

Impact of Structural Changes on Biological Activity and Selectivity

The systematic modifications described above have profound effects on the biological activity profile of the resulting derivatives, influencing not only their potency but also their selectivity for specific enzymes and their spectrum of antimicrobial action.

The chloroacetamide functional group makes these compounds effective covalent inhibitors of a wide range of enzymes, particularly those utilizing a cysteine residue in their catalytic mechanism. Structural modifications are key to directing this inhibition towards a specific target.

Potency and Time-Dependent Inhibition: In a study targeting lysine (B10760008) demethylases (KDMs), covalent inhibitors containing a chloroacetamide warhead demonstrated potent, time-dependent inhibition of KDM5B. The potency (IC50) of these inhibitors increased significantly with longer pre-incubation times, a hallmark of irreversible covalent binding. d-nb.info

Selectivity: Selectivity is a major challenge in drug design. Chloroacetamide derivatives have shown remarkable selectivity in certain contexts. For example, the chloroacetamide herbicide metazachlor (B166288) was a highly sensitive and irreversible inhibitor of chalcone (B49325) synthase but had a much weaker effect on the structurally similar stilbene (B7821643) synthase and no effect on other related plant enzymes. nih.gov This selectivity arises from the specific interactions of the entire molecule with the enzyme's active site, which correctly positions the chloroacetamide group for reaction with the catalytic cysteine in some enzymes but not others. nih.gov Similarly, KDM5 inhibitors with a chloroacetamide moiety showed high selectivity for the KDM5 subfamily over other KDMs like KDM2A, 3A, and the closely related KDM4 subfamily. d-nb.info

Structural changes significantly affect the spectrum of activity against different types of microorganisms. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that these derivatives are broadly effective against Gram-positive bacteria, moderately effective against yeasts like Candida albicans, and less effective against Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net

The difference in efficacy is often linked to the distinct cell wall structures of these microorganisms. The higher lipophilicity conferred by certain substituents, particularly halogens on the phenyl ring, is thought to be a key factor in their enhanced ability to penetrate the cell membranes of Gram-positive bacteria and fungi. nih.gov For instance, N-4-bromophenyl-2-chloroacetamide was found to have potent fungicidal action against Fusarium and Candida species. nih.gov

The general trend observed is that lipophilic, electron-withdrawing groups on the aryl ring enhance antimicrobial activity, especially against Gram-positive bacteria and fungi.

| Compound/Derivative Class | Target Organism | Activity Level | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus (Gram-positive) | High (MIC: 62.5-125 µg/mL) | Para-halogenated phenyl ring | researchgate.net |

| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus (Gram-positive) | High (MIC: 125 µg/mL) | Para-halogenated phenyl ring | researchgate.net |

| N-(substituted phenyl)-2-chloroacetamides | E. coli (Gram-negative) | Low to Moderate | General class observation | nih.govresearchgate.net |

| N-(substituted phenyl)-2-chloroacetamides | C. albicans (Yeast) | Moderate | General class observation | nih.govresearchgate.net |

| N-4-bromophenyl-2-chloroacetamide | Fusarium spp. (Fungus) | High (MIC: 12.5–50 µg/mL) | Para-halogenated phenyl ring | nih.gov |

Effects on Anticancer Activity (In vitro mechanistic insights)

The chloroacetamide functional group is a key feature in a variety of compounds investigated for their potential as anticancer agents. uran.uauran.ua This moiety can act as a covalent inhibitor, forming bonds with molecular targets within cancer cells. uran.ua The anticancer effects of chloroacetamide derivatives are often linked to their ability to induce apoptosis and interact with crucial cellular pathways.

Studies on derivatives of 2-chloroacetamide (B119443) have provided insights into their potential mechanisms of action. For instance, certain 2-chloroacetamides bearing thiazole (B1198619) scaffolds have demonstrated significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua Molecular docking studies of these compounds suggest a potential mechanism involving the inhibition of glutathione (B108866) S-transferase (GST), an enzyme often implicated in drug resistance in cancer cells. uran.ua The formation of inhibitory conjugates with glutathione may disrupt GST activity, leading to increased cellular stress and apoptosis. uran.ua

In the broader class of N-substituted chloroacetamides, the nature of the substituent on the nitrogen atom plays a crucial role in determining the anticancer potency. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated phenyl rings showed enhanced activity. nih.gov This is attributed to increased lipophilicity, which may facilitate passage through the cancer cell membrane. nih.gov

While direct in-vitro mechanistic studies on this compound are not extensively available in the reviewed literature, the established reactivity of the 2-chloroacetamide group suggests that its anticancer properties likely involve covalent interactions with biological nucleophiles, leading to the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival. The benzylcarbamoyl portion of the molecule will influence its physicochemical properties, such as solubility and lipophilicity, which in turn affect its cellular uptake and distribution.

Strategies for Lead Optimization of this compound Analogs

Lead optimization is a critical phase in drug discovery aimed at refining the structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.compatsnap.com For this compound analogs, lead optimization would focus on modifying its chemical structure to improve its potential as an anticancer agent. nih.govnih.gov

Multi-parameter Optimization Approaches in Drug Design

A successful drug candidate must possess a balance of multiple properties, including potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov Multi-parameter optimization (MPO) is an approach that seeks to simultaneously optimize these often-conflicting properties. nih.gov MPO methods can range from simple "rules of thumb," like Lipinski's rule of five, to more complex computational models that use desirability functions and probabilistic approaches to score and rank compounds based on a profile of predicted and experimental data. nih.govnih.gov

In the context of this compound analogs, an MPO strategy would involve the systematic modification of different parts of the molecule. This could include:

Modification of the benzyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to modulate lipophilicity, electronic properties, and potential interactions with the target protein.

Alteration of the carbamoyl linker: Exploring different linker lengths and rigidities to optimize the spatial orientation of the benzyl and chloroacetamide moieties.

Replacement of the chloroacetamide "warhead": Investigating other reactive groups to fine-tune the covalent binding properties and selectivity towards the intended cancer-specific target.

Design of Analogs with Enhanced Mechanistic Specificity

A key objective in cancer drug design is to develop compounds that selectively target cancer cells while sparing normal, healthy cells. nih.gov This can be achieved by designing analogs with enhanced mechanistic specificity. For this compound, this would involve designing derivatives that show a higher affinity and reactivity towards a specific molecular target that is overexpressed or mutated in cancer cells.

Strategies to achieve this include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design analogs that fit precisely into the active site. patsnap.com This allows for the rational design of modifications that enhance binding affinity and selectivity.

Targeting Tumor-Specific Pathways: Analogs can be designed to inhibit enzymes or proteins that are critical for the survival of particular cancer types. For example, if a specific cancer is known to be dependent on a particular signaling pathway, analogs can be tailored to inhibit key components of that pathway.

Bioisosteric Replacement: This involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. patsnap.com For instance, the phenyl ring in the benzyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target.

By employing these design strategies, it is possible to develop this compound analogs with a more targeted anticancer effect, potentially leading to more effective and less toxic cancer therapies.

Mechanistic Studies on N Benzylcarbamoyl 2 Chloroacetamide in Biological Systems in Vitro

Antimicrobial Mechanism Investigations

The antimicrobial properties of chloroacetamide derivatives have been attributed to their ability to interact with essential microbial components. The lipophilic nature of these compounds, often enhanced by substituents like a benzyl (B1604629) group, may facilitate their passage across the microbial cell membrane. nih.gov

Deactivation Pathways in Microbial Pathogens

Detailed studies on the specific deactivation pathways of N-(benzylcarbamoyl)-2-chloroacetamide within microbial pathogens have not been extensively reported in the available scientific literature. The chemical reactivity of the α-chloroacetamide group suggests a potential for covalent modification of biological nucleophiles within the microbial cell, which could be a primary mechanism of action. researchgate.net This reactivity is due to the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to attack by sulfhydryl groups of cysteine residues in proteins or other nucleophilic species. Such interactions could lead to the irreversible inactivation of essential enzymes or proteins, thereby disrupting vital cellular processes.

Inhibition of Microbial Growth-Essential Enzymes (In vitro)

The α-chloroacetamide functional group is a known alkylating agent, capable of reacting with nucleophilic residues such as cysteine and histidine in enzymes, leading to their inactivation. thermofisher.com While direct enzymatic inhibition studies for this compound are not prevalent, research on analogous compounds suggests plausible targets. For instance, some acetamide (B32628) derivatives have been investigated for their potential to inhibit bacterial enzymes crucial for survival. A study on N-(benzyl) chitosan (B1678972) derivatives demonstrated the inhibition of several exocellular enzymes from plant pathogens, including polygalacturonase (PGase), pectin-lyase (PLase), polyphenol oxidase (PPOase), and cellulase. nih.gov Another study on acetamide derivatives of 2-mercaptobenzothiazole (B37678) suggested, through in silico analysis, that these compounds could inhibit bacterial DNA gyrases and kinases. nih.gov These findings suggest that this compound may exert its antimicrobial effects by targeting similar essential microbial enzymes.

One study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related chloroacetamide, indicated a bactericidal mode of action against Klebsiella pneumoniae, causing the release of cytoplasmic contents, which suggests damage to the cell envelope or inhibition of its synthesis. nih.gov

Table 1: Potential Microbial Enzyme Targets of Chloroacetamide Derivatives

| Enzyme Class | Potential Effect | Reference Compound Class |

| Hydrolases (e.g., PGase, PLase, Cellulase) | Inhibition of cell wall degradation and nutrient acquisition | N-(benzyl) chitosan derivatives |

| Oxidoreductases (e.g., PPOase) | Disruption of cellular redox balance | N-(benzyl) chitosan derivatives |

| Topoisomerases (e.g., DNA gyrase) | Inhibition of DNA replication and repair | Acetamide derivatives of 2-mercaptobenzothiazole |

| Kinases | Disruption of signaling pathways and cellular regulation | Acetamide derivatives of 2-mercaptobenzothiazole |

This table is based on studies of structurally related compounds and represents potential, not confirmed, targets for this compound.

Studies on Cellular Uptake and Accumulation in Microbial Cells

Specific studies detailing the cellular uptake and accumulation of this compound in microbial cells are not widely available. However, the general properties of N-substituted chloroacetamides provide some indications. The lipophilicity of these molecules is a key factor in their ability to permeate microbial cell membranes. nih.gov Compounds with higher lipophilicity can more readily pass through the phospholipid bilayer of the cell membrane, leading to intracellular accumulation. nih.gov The presence of the benzyl group in this compound would be expected to increase its lipophilicity compared to unsubstituted chloroacetamides.

The process of uptake is generally considered to be passive diffusion, driven by the concentration gradient between the extracellular environment and the microbial cytoplasm. nih.gov Once inside the cell, the reactive chloroacetamide moiety can bind to intracellular components, effectively trapping the molecule and contributing to its accumulation.

Anticancer Mechanistic Investigations

The anticancer potential of chloroacetamide derivatives has been explored in various studies, with several mechanisms being proposed for their cytotoxic effects against cancer cells.

Identification of Perturbed Cellular Pathways in Cancer Cell Lines (In vitro)

Research into analogous compounds suggests that this compound could perturb several key cellular pathways involved in cancer cell proliferation and survival. A prominent mechanism identified for a series of novel N-benzylbenzamide derivatives is the inhibition of tubulin polymerization. nih.gov These compounds were found to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is essential for mitosis, intracellular transport, and cell shape maintenance. nih.gov

Another potential target is the Src kinase signaling pathway. A study on thiazolyl N-benzyl-substituted acetamide derivatives demonstrated their ability to inhibit c-Src kinase. chapman.edu The Src family of tyrosine kinases plays a crucial role in regulating cell proliferation, differentiation, survival, and migration, and their aberrant activation is common in many cancers.

Furthermore, some 1,3-thiazole derivatives have been reported to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the reduction of Mitochondrial Membrane Potential (MMP). ijcce.ac.ir

Table 2: Potential Perturbed Cellular Pathways by Structurally Related Compounds

| Cellular Pathway | Potential Effect | Reference Compound Class |

| Microtubule Dynamics | Inhibition of tubulin polymerization, leading to mitotic arrest | N-benzylbenzamide derivatives |

| Src Kinase Signaling | Inhibition of Src kinase activity, affecting proliferation and survival | Thiazolyl N-benzyl-substituted acetamides |

| Apoptosis | Induction of programmed cell death via ROS generation and MMP reduction | 1,3-thiazole derivatives |

This table outlines potential pathways based on research on analogous compounds and does not represent direct evidence for this compound.

Modulation of Cell Cycle Regulatory Proteins (In vitro)

The disruption of cellular pathways by anticancer agents often leads to the modulation of cell cycle regulatory proteins, resulting in cell cycle arrest and apoptosis. Studies on compounds structurally related to this compound have demonstrated such effects.

For example, the inhibition of tubulin polymerization by N-benzylbenzamide derivatives leads to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This is a common outcome for agents that interfere with the mitotic spindle. Similarly, a study on synthetic sulfonamide chalcone (B49325) derivatives also reported cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells. nih.gov

In contrast, research on benzyl isothiocyanate, which also contains a benzyl group, showed an induction of G1 phase cell cycle arrest in a prostate cancer model. mdpi.com This was associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition. mdpi.com Another study on hydrazonoyl halide derivatives also showed cell growth arrest at the G2/M phase in MCF-7 and HCT116 cell lines, with upregulation of caspase-3 and BAX. nih.gov

These findings suggest that this compound could potentially induce cell cycle arrest, although the specific phase (G1 or G2/M) might depend on the cancer cell type and the precise molecular targets.

Enzyme Inhibition in Cancer Cell Lines (In vitro)

There is no specific data available in the reviewed literature detailing the in vitro inhibition of specific enzymes in cancer cell lines by this compound. While the broader class of N-substituted chloroacetamides has been a subject of interest for potential biological activities, including antitumor effects, specific enzyme inhibition studies for this particular compound have not been published. nih.gov

Anti-inflammatory Mechanistic Investigations (e.g., Glutaredoxin-1 Inhibition)

Specific investigations into the anti-inflammatory mechanisms of this compound, particularly concerning the inhibition of Glutaredoxin-1, are not found in the current body of scientific literature.

Modulation of Inflammatory Signaling Pathways (In vitro)

There are no available in vitro studies that document the modulation of inflammatory signaling pathways by this compound.

Inhibition of Key Inflammatory Mediators (e.g., Glutaredoxin-1) (In vitro)

There is no available in vitro data demonstrating the inhibition of key inflammatory mediators, such as Glutaredoxin-1, by this compound. The chemical reactivity of N-aryl 2-chloroacetamides is generally attributed to the easy replacement of their chlorine atom by nucleophiles, a characteristic that allows for various chemical syntheses. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for N Benzylcarbamoyl 2 Chloroacetamide

Exploration of Unidentified Molecular Targets and Pathways